molecular formula C10H16N2O4 B13465092 tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate

tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate

Cat. No.: B13465092
M. Wt: 228.24 g/mol
InChI Key: XNOPYMSUPSPDRX-UHFFFAOYSA-N
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Description

tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions. The compound’s structure includes a tert-butyl group, an oxazole ring, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazole derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This method provides high yields and is widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as those used in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxazole ring can produce various reduced derivatives.

Scientific Research Applications

tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate involves its role as a protecting group for amines. The carbamate group can be easily removed under acidic conditions, releasing the free amine for further reactions. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl}carbamate is unique due to its combination of a tert-butyl group, an oxazole ring, and a carbamate moiety. This structure provides enhanced stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl N-[[5-(hydroxymethyl)-1,3-oxazol-2-yl]methyl]carbamate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-5-8-11-4-7(6-13)15-8/h4,13H,5-6H2,1-3H3,(H,12,14)

InChI Key

XNOPYMSUPSPDRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(O1)CO

Origin of Product

United States

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